1-Benzyl-4-phenylpiperidine-4-carbonitrile

説明

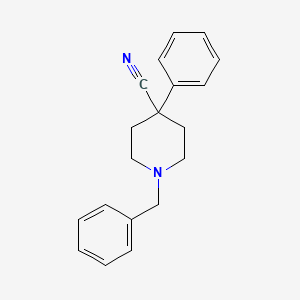

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-benzyl-4-phenylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBONLVMDCVPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971675 | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56243-25-5, 71258-18-9 | |

| Record name | 1-Benzyl-4-cyano-4-phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056243255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071258189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-phenylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-4-phenylpiperidine-4-carbonitrile, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical identity, synthesis, and notable biological activity, with a focus on its interaction with sigma-1 receptors.

Chemical Identity and Properties

This compound is a piperidine derivative with a benzyl group on the nitrogen atom and both a phenyl and a nitrile group at the 4-position. It is most commonly available as a free base and as a hydrochloride salt, each with a distinct CAS Number.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 56243-25-5[1] | 71258-18-9[2][3] |

| Molecular Formula | C₁₉H₂₀N₂[1] | C₁₉H₂₁ClN₂[2][4] |

| Molecular Weight | 276.38 g/mol [1] | 312.84 g/mol [4] |

| Appearance | Off-White Crystalline Solid | White to off-white crystalline powder |

| Storage | Sealed in dry, 2-8°C[1] | Room Temperature |

Synthesis

The synthesis of this compound hydrochloride is well-documented. One common method involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a phase-transfer catalyst.

Experimental Protocol: Synthesis of this compound Hydrochloride[5]

Materials:

-

Toluene solution of N,N-bis(2-chloroethyl)benzylamine

-

Phenylacetonitrile

-

50% aqueous sodium hydroxide solution

-

Tetra-n-butylammonium hydrogen sulfate

Procedure:

-

Combine a toluene solution containing 78.5 g of N,N-bis(2-chloroethyl)benzylamine, 39.8 g of phenylacetonitrile, and 11.6 g of tetra-n-butylammonium hydrogen sulfate in a reaction vessel.

-

Over a period of twenty minutes, add 109 g of 50% aqueous sodium hydroxide solution to the reaction mixture.

-

Heat the reaction mixture to 85°C for four hours.

-

Upon completion of the reaction, isolate the product, 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.

-

The expected yield is approximately 74.1 g (70% based on N,N-bis(2-chloroethyl)benzylamine).

-

The melting point of the resulting product is 261°-263° C.[5]

Synthesis workflow for this compound hydrochloride.

Analytical Characterization

Detailed spectral analysis is crucial for the confirmation of the structure and purity of this compound. While comprehensive, publicly available spectral data with full peak assignments are limited, the following provides an expected profile based on its structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and phenyl groups, as well as aliphatic protons of the piperidine ring. |

| ¹³C NMR | Resonances for the carbon atoms of the benzyl, phenyl, and piperidine moieties, and a characteristic signal for the nitrile carbon. |

| FT-IR | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2240 cm⁻¹. Aromatic C-H and C=C stretching bands, and aliphatic C-H stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns resulting from the loss of benzyl, phenyl, or other fragments. |

Note: Researchers should perform their own analytical characterization to confirm the identity and purity of their samples.

Biological Activity: A High-Affinity Sigma-1 Receptor Ligand

This compound has been identified as a potent and highly selective ligand for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein.[6] This receptor is implicated in a variety of cellular functions and is a target for the development of therapeutics for neurological and psychiatric disorders.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity (σ₂/σ₁) |

| Sigma-1 (σ₁) | Subnanomolar | ~1600-fold |

| Sigma-2 (σ₂) | Micromolar | - |

Data compiled from studies on N-substituted-4-cyano-4-phenylpiperidine analogs.

The high affinity and selectivity of this compound for the sigma-1 receptor make it a valuable tool for studying the function of this receptor and a promising scaffold for the design of novel therapeutic agents.

Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol outlines a typical radioligand competitive binding assay to determine the affinity of a test compound, such as this compound, for the sigma-1 receptor.

Materials:

-

Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain).

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific binding control: Haloperidol.

-

Test compound: this compound.

-

Assay buffer.

-

96-well filter plates.

-

Scintillation cocktail.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of haloperidol).

-

Equilibration: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Workflow for a competitive radioligand binding assay.

Sigma-1 Receptor Signaling Context

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Upon stimulation by a ligand, it can translocate and interact with various ion channels and signaling proteins, thereby modulating a range of cellular processes.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | C19H21ClN2 | CID 12652062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. prepchem.com [prepchem.com]

- 6. hzdr.de [hzdr.de]

An In-depth Technical Guide to 1-Benzyl-4-phenylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological activities of 1-Benzyl-4-phenylpiperidine-4-carbonitrile and its hydrochloride salt. This information is intended to support research and development efforts in medicinal chemistry and pharmacology.

Core Physical Properties

This compound is a synthetic organic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. It is available as a free base and as a hydrochloride salt, with the latter often being preferred for its stability and ease of handling.

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of this compound and its hydrochloride salt.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 56243-25-5[1] | 71258-18-9[2][3] |

| Molecular Formula | C₁₉H₂₀N₂[1] | C₁₉H₂₁ClN₂[2][3] |

| Molecular Weight | 276.38 g/mol [1] | 312.84 g/mol [4] |

| Melting Point | Not reported | 261-263 °C[2] |

| Boiling Point | Not reported | Not applicable |

| Storage Conditions | Inert atmosphere, Room Temperature | 2-8°C, sealed in dry conditions[1] |

| Purity (Typical) | ≥98%[1] | ≥98% |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a phase transfer catalyst.

Materials:

-

Toluene solution of N,N-bis(2-chloroethyl)benzylamine

-

Phenylacetonitrile

-

50% aqueous sodium hydroxide solution

-

Tetra-n-butylammonium hydrogen sulfate

Procedure:

-

In a reaction vessel, combine a toluene solution containing 78.5 g of N,N-bis(2-chloroethyl)benzylamine, 39.8 g of phenylacetonitrile, and 11.6 g of tetra-n-butylammonium hydrogen sulfate.

-

Over a period of twenty minutes, add 109 g of a 50% aqueous sodium hydroxide solution to the reaction mixture.

-

Heat the mixture at 85°C for four hours.

-

After the reaction is complete, the product, 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride, can be isolated and purified. A reported yield for this method is approximately 70%.[2]

Synthesis of this compound (Free Base)

The free base can be obtained from the hydrochloride salt by neutralization with a suitable base.

Materials:

-

This compound hydrochloride

-

Aqueous solution of a base (e.g., sodium bicarbonate, sodium hydroxide)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve the hydrochloride salt in water.

-

Slowly add the basic solution until the pH of the mixture is alkaline, leading to the precipitation of the free base.

-

Extract the aqueous mixture with an organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over a drying agent.

-

Filter and concentrate the solution under reduced pressure to yield the free base.

Characterization

The synthesized compound can be characterized using various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. For the hydrochloride salt, ¹H NMR data is available.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the nitrile (C≡N) stretch.[2][3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the activities of structurally related 1-benzylpiperidine derivatives suggest several potential areas of pharmacological relevance.

Acetylcholinesterase Inhibition

Derivatives of 1-benzylpiperidine have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][6] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

Caption: Potential inhibition of acetylcholinesterase by this compound.

Dopamine Transporter Interaction

Research on analogs of 1-benzylpiperidine has shown high affinity and selectivity for the dopamine transporter (DAT).[4][7][8][9] The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. Compounds that interact with the DAT can have stimulant or antidepressant effects.

References

- 1. chemscene.com [chemscene.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | C19H21ClN2 | CID 12652062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-4-phenylpiperidine-4-carbonitrile: Synthesis, Properties, and Application in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-4-phenylpiperidine-4-carbonitrile, a key chemical intermediate in the synthesis of pharmaceuticals. The document details its chemical structure, physical and chemical properties, and provides established protocols for its synthesis. A significant focus is placed on its critical role as a precursor in the manufacturing of the synthetic opioid analgesic, pethidine. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug discovery, and pharmaceutical development.

Chemical Structure and Identification

This compound is a tertiary amine and a nitrile-containing organic compound. Its structure consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with both a phenyl group and a nitrile group.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 56243-25-5[1] |

| Molecular Formula | C₁₉H₂₀N₂[1] |

| Molecular Weight | 276.38 g/mol [1] |

| IUPAC Name | This compound |

| InChI Key | SPXFNRMZPRHYRH-UHFFFAOYSA-N[2] |

| SMILES | C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=CC=C3[2] |

| Synonyms | 1-Benzyl-4-cyano-4-phenylpiperidine |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that experimental data for the free base is limited, and some properties are predicted.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | Assumed based on hydrochloride salt |

| Melting Point | 261-263 °C (hydrochloride) | [3] |

| Boiling Point | Not available | [1] |

| Solubility | Not available | |

| Storage | Inert atmosphere, Room Temperature | [1] |

Synthesis and Experimental Protocols

This compound is a key synthetic intermediate. The following section details a common method for its preparation, primarily as its hydrochloride salt, which can be neutralized to yield the free base.

Synthesis of this compound Hydrochloride

A widely used method for the synthesis of the hydrochloride salt involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a strong base and a phase transfer catalyst.[3]

Experimental Protocol:

Materials:

-

N,N-bis(2-chloroethyl)benzylamine

-

Phenylacetonitrile

-

Toluene

-

50% aqueous sodium hydroxide solution

-

Tetra-n-butylammonium hydrogen sulfate

Procedure:

-

A solution of N,N-bis(2-chloroethyl)benzylamine in toluene is prepared.

-

To this solution, add phenylacetonitrile and tetra-n-butylammonium hydrogen sulfate.

-

The 50% aqueous sodium hydroxide solution is added dropwise over a period of twenty minutes while stirring.

-

The reaction mixture is then heated at 85°C for four hours.

-

After the reaction is complete, the mixture is worked up to isolate the product.

-

The crude product is then treated with hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization.[3]

A yield of 70% has been reported for this reaction.[3]

Conversion to this compound (Free Base)

The free base can be obtained by neutralizing the hydrochloride salt with a suitable base, such as an aqueous solution of sodium bicarbonate or sodium hydroxide, followed by extraction with an organic solvent and subsequent removal of the solvent.

Role in Pharmaceutical Development

The primary and most well-documented application of this compound in drug development is its role as a crucial intermediate in the synthesis of the synthetic opioid analgesic, pethidine (also known as meperidine).[4][5]

Synthetic Pathway to Pethidine

The conversion of this compound to pethidine involves a two-step process: hydrolysis of the nitrile group to a carboxylic acid, followed by esterification. A debenzylation step is also required.

References

- 1. rsc.org [rsc.org]

- 2. 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | C19H21ClN2 | CID 12652062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 5. Pethidine - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical Properties of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Core Subject: 1-Benzyl-4-phenylpiperidine-4-carbonitrile is a heterocyclic organic compound. This document provides a summary of its key physicochemical properties.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, chemical synthesis, and analytical method development.

| Property | Value | Reference |

| Molecular Weight | 276.38 g/mol | [1][2] |

| Molecular Formula | C₁₉H₂₀N₂ | [1][2] |

| CAS Number | 56243-25-5 | [1][2] |

| MDL Number | MFCD00044826 | [1][2] |

| Typical Purity | 98% | [1] |

| Storage Conditions | Inert atmosphere, Room Temperature | [1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to the manufacturing entity or are published in peer-reviewed chemical literature. A generalized synthetic approach involves the N-alkylation of 4-phenylpiperidine-4-carbonitrile with a benzyl halide.

General Synthetic Workflow:

-

Reaction Setup: 4-phenylpiperidine-4-carbonitrile is dissolved in a suitable aprotic solvent (e.g., acetonitrile, DMF) in a reaction vessel equipped with a stirrer and reflux condenser.

-

Addition of Base: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) is added to the mixture to act as a proton scavenger.

-

Alkylation: Benzyl bromide or benzyl chloride is added to the mixture, often dropwise, at a controlled temperature.

-

Reaction Monitoring: The reaction is heated to reflux and monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The final product's identity and purity are confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Visualizations

Diagram 1: Chemical Identity and Properties

The following diagram illustrates the logical relationship between the chemical compound, its empirical formula, and its calculated molecular weight.

References

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

This document provides a comprehensive overview of a primary synthesis pathway for 1-benzyl-4-phenylpiperidine-4-carbonitrile, a key intermediate in the production of various pharmaceuticals. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a one-pot reaction involving the cyclization of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile. This reaction is typically carried out in a biphasic system using a phase-transfer catalyst, which facilitates the reaction between the water-soluble and organic-soluble reactants.

The core of this synthesis is the formation of the piperidine ring through a double alkylation of the phenylacetonitrile anion by the N,N-bis(2-chloroethyl)benzylamine. The benzyl group is pre-installed on the nitrogen atom, and the phenyl and nitrile groups are introduced concurrently from phenylacetonitrile.

Visualizing the Synthesis Pathway

To illustrate the chemical transformations and the logical flow of the synthesis, the following diagrams have been generated using the DOT language.

Caption: Overall synthesis scheme for this compound.

Caption: A simplified experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis protocol.[1]

| Parameter | Value |

| Reactants | |

| N,N-bis(2-chloroethyl)benzylamine (in toluene solution) | 78.5 g in 151.2 g solution |

| Phenylacetonitrile | 39.8 g |

| Reagents | |

| 50% Aqueous Sodium Hydroxide | 109 g |

| Tetra-n-butylammonium hydrogen sulfate (TBHS) | 11.6 g |

| Reaction Conditions | |

| Temperature | 85 °C |

| Reaction Time | 4 hours |

| Product | |

| Product Name | 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride |

| Yield | 74.1 g (70% based on N,N-bis(2-chloroethyl)benzylamine) |

| Melting Point | 261-263 °C |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound hydrochloride, based on a cited procedure.[1]

Materials and Equipment:

-

A suitable reaction vessel equipped with a mechanical stirrer, a condenser, a thermometer, and an addition funnel.

-

N,N-bis(2-chloroethyl)benzylamine (as a solution in toluene)

-

Phenylacetonitrile

-

50% aqueous sodium hydroxide solution

-

Tetra-n-butylammonium hydrogen sulfate (TBHS)

-

Toluene

-

Standard laboratory glassware for work-up and purification.

Procedure:

-

Charging the Reactor: In a reaction vessel, a toluene solution (151.2 g) containing N,N-bis(2-chloroethyl)benzylamine (78.5 g) is combined with phenylacetonitrile (39.8 g) and tetra-n-butylammonium hydrogen sulfate (11.6 g).

-

Addition of Base: The 50% aqueous sodium hydroxide solution (109 g) is added to the reaction mixture over a period of twenty minutes.

-

Reaction: The reaction mixture is then heated to 85°C and maintained at this temperature for four hours with vigorous stirring.

-

Work-up and Isolation: The specific work-up procedure to isolate the hydrochloride salt is not detailed in the provided source but would typically involve cooling the reaction mixture, separating the organic and aqueous layers, washing the organic layer, and then precipitating the hydrochloride salt by treating the organic solution with hydrochloric acid. The resulting solid would then be collected by filtration, washed, and dried.

Characterization:

The final product, 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride, is characterized by its melting point, which is reported to be in the range of 261-263 °C.[1] Further characterization would typically involve spectroscopic methods such as NMR and IR spectroscopy to confirm the structure.

Alternative Synthesis Routes

While the primary pathway described is a direct and efficient method, other synthetic strategies exist. For instance, 1-benzyl-4-piperidone can serve as a key intermediate.[2][3][4] This piperidone can be synthesized from benzylamine and methyl acrylate via a sequence of 1,4-addition, Dieckmann condensation, and hydrolysis-decarboxylation.[2] The resulting 1-benzyl-4-piperidone can then be subjected to reactions to introduce the phenyl and cyano groups at the 4-position.

Another approach involves the N-alkylation of 4-phenylpiperidine-4-carbonitrile with a benzyl halide.[5][6] This method is contingent on the availability of the 4-phenylpiperidine-4-carbonitrile starting material.

References

Technical Guide: Spectroscopic and Synthetic Overview of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Benzyl-4-phenylpiperidine-4-carbonitrile, a key intermediate in pharmaceutical research. Due to limitations in accessing specific numerical spectroscopic data from proprietary databases, this document focuses on providing a detailed synthesis protocol, a qualitative analysis of its expected spectroscopic characteristics, and a visual representation of the experimental workflow.

Spectroscopic Data Summary

While specific, experimentally determined quantitative spectral data for this compound is not publicly available in the searched resources, this section outlines the expected spectroscopic characteristics based on the compound's structure. This information is crucial for the identification and characterization of the molecule.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl and phenyl groups, as well as the aliphatic protons of the piperidine ring and the benzylic methylene protons.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Aromatic Protons (Phenyl & Benzyl) | 7.2 - 7.6 | Multiplet | The ten protons from the two aromatic rings will likely appear as a complex multiplet in this region. |

| Benzylic Protons (-CH₂-Ph) | ~3.6 | Singlet | The two protons of the methylene bridge between the nitrogen and the benzyl group are expected to appear as a singlet. |

| Piperidine Protons (axial & equatorial) | 2.0 - 3.5 | Multiplets | The eight protons on the piperidine ring will show complex splitting patterns due to their diastereotopic nature and coupling with each other. |

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Aromatic Carbons (Phenyl & Benzyl) | 125 - 140 | Multiple signals are expected for the aromatic carbons. Quaternary carbons will have lower intensities. |

| Nitrile Carbon (-C≡N) | 120 - 125 | The carbon of the nitrile group is expected in this downfield region. |

| Quaternary Carbon (C4 of piperidine) | 40 - 50 | The carbon atom to which the phenyl and cyano groups are attached. |

| Benzylic Carbon (-CH₂-Ph) | ~60 | The carbon of the methylene bridge. |

| Piperidine Carbons | 45 - 55 | The carbon atoms of the piperidine ring. |

Expected FT-IR (Fourier-Transform Infrared) Spectroscopy Data

The FT-IR spectrum is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-N Stretch (Amine) | 1020 - 1250 | Medium |

Expected Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base, this compound (C₁₉H₂₀N₂), the expected molecular weight is approximately 276.38 g/mol .

-

Molecular Ion (M⁺): An m/z value corresponding to the molecular weight of the free base is expected.

-

[M+H]⁺: In techniques like electrospray ionization (ESI), a prominent peak at m/z corresponding to the protonated molecule would be observed.

-

Fragmentation: Common fragmentation patterns would involve the loss of the benzyl group, the phenyl group, or cleavage of the piperidine ring.

Experimental Protocols

This section details a reported method for the synthesis of this compound hydrochloride.

Synthesis of this compound Hydrochloride[1]

This synthesis is a one-pot reaction involving the alkylation of phenylacetonitrile with N,N-bis(2-chloroethyl)benzylamine.

Materials:

-

Toluene solution of N,N-bis(2-chloroethyl)benzylamine

-

Phenylacetonitrile

-

50% aqueous sodium hydroxide solution

-

Tetra-n-butylammonium hydrogen sulfate (phase-transfer catalyst)

Procedure:

-

To a reaction vessel containing a toluene solution with 78.5 g of N,N-bis(2-chloroethyl)benzylamine, add 39.8 g of phenylacetonitrile and 11.6 g of tetra-n-butylammonium hydrogen sulfate.

-

Over a period of twenty minutes, add 109 g of 50% aqueous sodium hydroxide solution to the reaction mixture.

-

Heat the reaction mixture at 85°C for four hours.

-

After the reaction is complete, the resulting product, 1-benzyl-4-cyano-4-phenylpiperidine, can be isolated.

-

To obtain the hydrochloride salt, the crude product is dissolved in a suitable solvent and treated with hydrochloric acid. The hydrochloride salt precipitates and can be collected by filtration. The reported melting point of the hydrochloride salt is 261°-263° C.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

Core Mechanism of Action of 1-Benzyl-4-phenylpiperidine-4-carbonitrile: A Technical Guide for Researchers

Introduction

1-Benzyl-4-phenylpiperidine-4-carbonitrile is a synthetic compound featuring a piperidine ring substituted with a benzyl group at the nitrogen atom and both a phenyl group and a nitrile group at the 4-position. While primarily recognized as a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules, its core structure is closely related to several classes of centrally active agents. This guide delves into the potential mechanisms of action of this compound by examining the structure-activity relationships (SAR) of its close analogs and derivatives. The phenylpiperidine scaffold is a well-established pharmacophore that interacts with various receptors and transporters in the central nervous system (CNS).

Potential Mechanisms of Action

Based on the pharmacology of structurally related compounds, the this compound core may exhibit activity at several key CNS targets. These potential mechanisms are explored below.

Opioid Receptor Modulation

The 4-phenylpiperidine moiety is a classic structural motif found in numerous potent opioid analgesics.[1] These compounds primarily exert their effects through agonism at the μ-opioid receptor (MOR).[2] The binding of these ligands to MOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia.[3]

Signaling Pathway:

Activation of the μ-opioid receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions collectively reduce neuronal excitability and inhibit the release of nociceptive neurotransmitters.

Caption: Putative μ-opioid receptor signaling pathway for phenylpiperidine derivatives.

Quantitative Data for Structurally Related Opioid Agonists:

| Compound | Receptor Binding Affinity (Ki, nM) | Analgesic Potency (ED50) | Reference |

| Fentanyl | μ-opioid: ~1 | 0.011 mg/kg (rat, hot plate) | [2] |

| Remifentanil | μ-opioid: ~1.8 | Potent, short-acting | [2] |

| Sufentanil | μ-opioid: ~0.1 | 0.0007 mg/kg (rat, tail flick) | [2] |

| Compound 52 (benzylpiperidine derivative) | MOR: 56.4, σ1R: 11.0 | 4.04 mg/kg (mouse, abdominal contraction) | [4] |

Dopaminergic System Modulation

The benzylpiperidine scaffold is also present in molecules that interact with the dopaminergic system. Research has identified derivatives that act as antagonists for the dopamine D4 receptor and as inhibitors of the dopamine transporter (DAT).[5][6]

Dopamine D4 Receptor Antagonism:

Antagonism of the D4 receptor, another GPCR, is a mechanism of action for some antipsychotic drugs. By blocking the binding of dopamine, these compounds can modulate dopamine-mediated neurotransmission.

Dopamine Transporter (DAT) Inhibition:

Inhibition of DAT blocks the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of dopamine and prolonging its action. This is a primary mechanism for many psychostimulants and some antidepressants.

Caption: Potential interactions of benzylpiperidine derivatives with the dopaminergic system.

Quantitative Data for Structurally Related Dopaminergic Agents:

| Compound | Target | Activity (Ki or IC50, nM) | Reference |

| 3-fluorobenzyl derivative (8a) | D4 Receptor | Ki = 205.9 | [5] |

| 3,4-difluorophenyl derivative (8b) | D4 Receptor | Ki = 169 | [5] |

| SoRI-6238 | DAT | IC50 = 5800 | [6] |

| EG-1-149 | DAT | IC50 = 5.1 | [6] |

Sigma Receptor Binding

Several studies have demonstrated that 1-aralkyl-4-benzylpiperidine and related piperazine derivatives are potent ligands for sigma (σ) receptors, with some showing selectivity for the σ1 subtype.[7][8] Sigma receptors are intracellular chaperone proteins implicated in a variety of cellular functions and are targets for the development of treatments for neurological and psychiatric disorders.

Experimental Workflow for Receptor Binding Assays:

A common method to determine the binding affinity of a compound for a specific receptor is through competitive radioligand binding assays.

Caption: A generalized workflow for a competitive radioligand binding assay.

Quantitative Data for Structurally Related Sigma Receptor Ligands:

| Compound | Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) | Reference |

| 9aa | σ1: <10, 5-HT1A: <10 | - | [7] |

| 9ba | σ1: <10, 5-HT1A: <10 | - | [7] |

| 9ab | σ1: <10, 5-HT1A: <10 | - | [7] |

| Compound 14a | σ1: 0.48 | >3600 | [8] |

Acetylcholinesterase Inhibition

Derivatives of 1-benzylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9][10] Inhibition of AChE increases the levels of acetylcholine in the brain and is a therapeutic strategy for Alzheimer's disease.

Experimental Protocols

Detailed experimental protocols for the key assays mentioned are crucial for the reproducibility and validation of findings.

Protocol 1: Radioligand Binding Assay for Opioid Receptors

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.

-

Binding Assay: In a final volume of 1 ml, incubate the membrane preparation with a specific radioligand (e.g., [3H]DAMGO for MOR) and varying concentrations of the test compound.

-

Incubation: Incubate at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Hot Plate Test for Analgesia

-

Animal Acclimation: Acclimate male Wistar rats to the testing environment for at least 60 minutes before the experiment.

-

Baseline Latency: Place each rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the time until a nociceptive response (e.g., licking a hind paw or jumping) is observed. This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer the test compound or vehicle (e.g., saline) via a specific route (e.g., intraperitoneal, subcutaneous).

-

Post-treatment Latency: Measure the response latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100. Determine the ED50 value from the dose-response curve.

While this compound is primarily utilized as a synthetic precursor, its core structure is integral to several classes of CNS-active compounds. The phenylpiperidine scaffold confers a high potential for interaction with opioid, dopaminergic, and sigma receptors, as well as acetylcholinesterase. The specific pharmacological profile of the parent compound remains to be elucidated through direct experimental investigation. However, the extensive research on its derivatives provides a strong foundation for predicting its potential mechanisms of action. Future studies should focus on direct receptor binding and functional assays to characterize the pharmacological properties of this compound and its analogs to fully understand their therapeutic potential.

References

- 1. Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-phenylpiperidine-4-carbonitrile is a synthetic compound belonging to the 4-phenylpiperidine class of molecules. This class is of significant interest in medicinal chemistry due to its members' profound effects on the central nervous system (CNS). Historically, this scaffold is the basis for numerous opioid analgesics, with pethidine (meperidine) being a prominent example. This compound serves as a crucial intermediate in the synthesis of pethidine and its analogues. While direct and extensive biological data for this specific precursor is not widely published, its structural similarity to known opioid receptor ligands suggests a potential for interaction with the opioid system. This technical guide aims to provide a comprehensive overview of the expected biological activity of this compound, drawing from data on related compounds and established principles of opioid pharmacology. It includes detailed experimental protocols for assessing its bioactivity and visual representations of relevant biological pathways and workflows.

Introduction

The 4-phenylpiperidine scaffold is a cornerstone in the development of synthetic opioids. The discovery of pethidine in the 1930s marked a significant milestone, demonstrating that potent analgesic effects could be achieved with structures simpler than the complex polycyclic framework of morphine. This compound, also known as pethidine intermediate A, is a direct precursor in the chemical synthesis of pethidine.[1][2] Its biological activity is therefore of interest for understanding the structure-activity relationships (SAR) of phenylpiperidine opioids and for the potential toxicological assessment of intermediates in clandestine drug synthesis.

While this compound is primarily recognized as a synthetic precursor, other derivatives of pethidine featuring a 4-cyano group have demonstrated biological activity, suggesting that this compound may also exhibit opioid effects.[1] This guide will explore its expected pharmacological profile based on the well-established mechanism of action of pethidine and other 4-phenylpiperidine derivatives.

Expected Pharmacological Profile

Based on its structural relationship to pethidine and other phenylpiperidine-based opioids, the primary biological target of this compound is expected to be the μ-opioid receptor (MOR) , a member of the G-protein coupled receptor (GPCR) superfamily.[3][4]

Mechanism of Action at the μ-Opioid Receptor

Activation of the μ-opioid receptor by an agonist like pethidine initiates a cascade of intracellular events characteristic of Gi/o protein coupling.[4][5][6] This signaling pathway is central to the analgesic and other CNS effects of opioids.

The key events in this pathway include:

-

Binding: The compound binds to the orthosteric binding site of the μ-opioid receptor.

-

G-Protein Activation: This binding stabilizes an active conformation of the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.

-

Neuronal Inhibition: The efflux of K+ and the reduced influx of Ca2+ result in hyperpolarization of the neuronal membrane and a decrease in the release of neurotransmitters, such as glutamate and substance P, which are involved in pain transmission.

Potential for Sigma Receptor Interaction

It is noteworthy that some 4-phenylpiperidine-4-carbonitrile derivatives have been shown to exhibit high affinity for sigma-1 (σ1) receptors.[7] While the primary activity is anticipated at the μ-opioid receptor, the potential for off-target binding to sigma receptors should be considered in a comprehensive biological evaluation.

Quantitative Biological Data

Table 1: In Vitro Receptor Binding Affinities

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |

| This compound | μ-Opioid | Competitive Binding | [³H]-DAMGO | Data not available | |

| This compound | σ1 | Competitive Binding | [³H]-(+)-Pentazocine | Data not available | |

| 1-(4-(2-fluoroethoxy)benzyl)-4-phenylpiperidine-4-carbonitrile | σ1 | Competitive Binding | [³H]-(+)-Pentazocine | 1.22 | [7] |

| Pethidine (Meperidine) | μ-Opioid | Competitive Binding | [³H]-DAMGO | 271 |

Table 2: In Vitro Functional Activity

| Compound | Assay Type | Cell Line | Parameter | EC50 / IC50 (nM) | Efficacy (%) | Reference |

| This compound | cAMP Inhibition | CHO-hMOR | IC50 | Data not available | Data not available | |

| This compound | [³⁵S]GTPγS Binding | CHO-hMOR | EC50 | Data not available | Data not available |

Table 3: In Vivo Analgesic Activity

| Compound | Animal Model | Assay | Route of Admin. | ED50 (mg/kg) | Reference |

| This compound | Mouse | Hot Plate Test | i.p. | Data not available | |

| This compound | Mouse | Acetic Acid Writhing | i.p. | Data not available | |

| Pethidine (Meperidine) | Rat | Tail-Flick Test | i.p. | 3.55 |

Experimental Protocols

The following are detailed protocols for key experiments to determine the biological activity of this compound.

In Vitro Radioligand Binding Assay for μ-Opioid Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human μ-opioid receptor (hMOR).

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing hMOR.

-

[³H]-DAMGO (a selective μ-opioid receptor agonist radioligand).

-

Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).

-

Test compound: this compound.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in binding buffer to achieve a range of final assay concentrations.

-

Dilute the cell membranes in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

-

Dilute [³H]-DAMGO in binding buffer to a final concentration of approximately 1 nM.

-

Prepare a solution of naloxone in binding buffer for a final concentration of 10 µM.

-

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Cell membranes, [³H]-DAMGO, and binding buffer.

-

Non-specific Binding: Cell membranes, [³H]-DAMGO, and naloxone.

-

Competitive Binding: Cell membranes, [³H]-DAMGO, and varying concentrations of the test compound.

-

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold binding buffer.

-

-

Quantification:

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of this compound in a mouse model of visceral pain.

Materials:

-

Male Swiss albino mice (20-25 g).

-

Test compound: this compound.

-

Vehicle (e.g., 0.9% saline with 5% DMSO).

-

Standard analgesic (e.g., morphine or pethidine).

-

0.6% acetic acid solution.

-

Syringes and needles for intraperitoneal (i.p.) injection.

-

Observation chambers.

Procedure:

-

Acclimatization:

-

Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

-

Grouping and Dosing:

-

Randomly divide the mice into groups (n=6-8 per group):

-

Vehicle control group.

-

Standard drug group.

-

Test compound groups (at least three different doses).

-

-

Administer the vehicle, standard drug, or test compound by i.p. injection.

-

-

Induction of Writhing:

-

Thirty minutes after drug administration, inject 0.6% acetic acid solution (10 ml/kg) i.p. to each mouse.

-

-

Observation:

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

Observe the mice for a period of 20 minutes, and count the number of writhes (a characteristic stretching and constriction of the abdomen).

-

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of inhibition of writhing for the standard and test compound groups using the formula:

-

% Inhibition = [ (Mean writhes in control - Mean writhes in treated) / Mean writhes in control ] x 100.

-

-

Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

-

In Vivo Hot Plate Test

Objective: To assess the central analgesic activity of this compound.

Materials:

-

Male Wistar rats or Swiss albino mice.

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Test compound, vehicle, and standard analgesic.

-

Syringes and needles for administration.

Procedure:

-

Baseline Measurement:

-

Gently place each animal on the hot plate and record the reaction time (in seconds) for paw licking or jumping. This is the baseline latency.

-

A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

-

-

Grouping and Dosing:

-

Group the animals as described in the writhing test protocol.

-

Administer the vehicle, standard drug, or test compound.

-

-

Post-Dose Measurement:

-

At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction latency.

-

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula:

-

%MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100.

-

-

Compare the %MPE values between the different groups to determine the analgesic effect of the test compound.

-

Conclusion

This compound, as a direct precursor to the potent opioid analgesic pethidine, holds a significant position in the landscape of medicinal chemistry and pharmacology. While direct biological data on this intermediate is sparse, its chemical structure strongly implies activity at the μ-opioid receptor, functioning as an agonist to produce analgesic and other CNS effects. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro and in vivo evaluation of its pharmacological profile. Further research into the specific biological activities of this and other synthetic intermediates is crucial for a complete understanding of the structure-activity relationships of phenylpiperidine opioids and for informing public health and safety in the context of illicit drug synthesis.

References

- 1. Pethidine intermediate A - Wikipedia [en.wikipedia.org]

- 2. Pethidine_Intermediate_A [chemeurope.com]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. adlitipbulteni.com [adlitipbulteni.com]

- 6. painphysicianjournal.com [painphysicianjournal.com]

- 7. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Benzyl-4-phenylpiperidine-4-carbonitrile Derivatives in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-4-phenylpiperidine-4-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. Its unique three-dimensional conformation and amenable substitution patterns have allowed for the synthesis of potent and selective modulators of various biological targets, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of these derivatives, with a focus on their roles as opioid and sigma receptor modulators, as well as acetylcholinesterase inhibitors. Detailed experimental protocols for their synthesis and biological evaluation are provided to facilitate further research and development in this critical area of medicinal chemistry.

Core Synthesis and Chemical Profile

The this compound scaffold is typically synthesized through a multi-step process commencing with commercially available starting materials. A common synthetic route involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a strong base and a phase-transfer catalyst.[1] Variations in this synthetic scheme allow for the introduction of diverse substituents on both the benzyl and phenyl rings, as well as modifications to the piperidine nitrogen, enabling the exploration of a broad chemical space to optimize pharmacological activity. The nitrile group at the 4-position is a key feature, contributing to the electronic properties of the molecule and often serving as a crucial interaction point with biological targets.[2]

Pharmacological Applications and Structure-Activity Relationships

Derivatives of the this compound scaffold have demonstrated significant activity at several important pharmacological targets, leading to their investigation for a range of therapeutic applications, from analgesia to the treatment of neurodegenerative diseases.[2][3]

Sigma Receptor Modulation

A significant area of research for these derivatives has been their interaction with sigma receptors, particularly the sigma-1 (σ1) subtype. The σ1 receptor is a unique intracellular chaperone protein involved in a variety of cellular functions, and its modulation has shown therapeutic potential in neurological and psychiatric disorders.[2] Structure-activity relationship studies have revealed that the nature of the substituent on the piperidine nitrogen plays a critical role in both the affinity and selectivity for sigma receptors.

A series of N-substituted-4-cyano-4-phenylpiperidine analogs were synthesized and evaluated for their binding affinity at σ1 and σ2 receptors. The results, summarized in the table below, demonstrate that while these compounds show no affinity for opioid receptors, they exhibit significant and often selective affinity for sigma receptors.[2]

| Compound | N-Substituent (R) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| 1 | Methyl | 15.3 ± 1.3 | 129 ± 12 | 8.4 |

| 2 | Ethyl | 10.1 ± 0.9 | 105 ± 9 | 10.4 |

| 3 | n-Propyl | 5.2 ± 0.5 | 65 ± 6 | 12.5 |

| 4 | Isopropyl | 25.6 ± 2.1 | 210 ± 18 | 8.2 |

| 5 | n-Butyl | 8.9 ± 0.7 | 98 ± 8 | 11.0 |

| 6 | Isobutyl | 3.1 ± 0.3 | 45 ± 4 | 14.5 |

| 7 | Benzyl | 2.5 ± 0.2 | 150 ± 13 | 60.0 |

| 8 | Phenethyl | 4.8 ± 0.4 | 75 ± 7 | 15.6 |

| 9 | Phenylpropyl | 1.8 ± 0.2 | 35 ± 3 | 19.4 |

| 10 | Phenylbutyl | 22.1 ± 1.9 | 250 ± 22 | 11.3 |

Data adapted from "Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands".[2]

The data indicates that an N-benzyl substituent (compound 7) confers high affinity and the greatest selectivity for the σ1 receptor over the σ2 receptor.[2] The N-phenylpropyl derivative (compound 9) exhibits the highest affinity for the σ1 receptor.[2]

Opioid Receptor Modulation

While the core this compound structure itself may not possess significant opioid receptor affinity, modifications to this scaffold have led to the development of potent opioid receptor modulators. The 4-phenylpiperidine moiety is a well-established pharmacophore in many potent opioid analgesics, including fentanyl and its analogs.[4] Research in this area focuses on modifying the substituents on the piperidine and phenyl rings to achieve desired affinities for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Acetylcholinesterase Inhibition

Derivatives of 1-benzylpiperidine have been extensively investigated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[3][5] Structure-activity relationship studies have shown that the introduction of specific moieties, such as a 5,6-dimethoxy-1-oxoindan-2-yl)methyl group at the 4-position of the piperidine ring, can result in highly potent AChE inhibitors with IC50 values in the low nanomolar range. For example, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil, E2020) has an IC50 of 5.7 nM for AChE.[5]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Mu-Opioid Receptor Signaling

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a signaling cascade that leads to analgesia. The activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various ion channels, resulting in neuronal hyperpolarization and a reduction in the transmission of pain signals.

Sigma-1 Receptor Signaling

The sigma-1 receptor, located at the endoplasmic reticulum-mitochondrion interface, acts as a chaperone protein. Upon ligand binding, it can dissociate from its binding partners and translocate to other parts of the cell, where it modulates the function of various ion channels and signaling proteins. This modulation can influence calcium signaling, neuronal excitability, and cellular stress responses.

Acetylcholinesterase Inhibition Mechanism

Acetylcholinesterase inhibitors act by binding to the active site of the AChE enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound derivatives.

General Synthesis of N-Substituted-4-cyano-4-phenylpiperidines

To a solution of 4-cyano-4-phenylpiperidine in an appropriate solvent such as dimethylformamide (DMF), an equimolar amount of a suitable base (e.g., potassium carbonate) is added. The corresponding N-substituting agent (e.g., benzyl bromide for the synthesis of this compound) is then added, and the reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-substituted-4-cyano-4-phenylpiperidine derivative.[2]

Sigma Receptor Binding Assay

Materials:

-

[³H]-(+)-Pentazocine (for σ1) or [³H]-DTG (for σ2)

-

Cell membranes expressing sigma receptors

-

Test compounds (this compound derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., haloperidol)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a 96-well plate, incubate varying concentrations of the test compound with cell membranes and the radioligand in the assay buffer.

-

For the determination of non-specific binding, a high concentration of a known sigma receptor ligand (e.g., haloperidol) is added to a separate set of wells.

-

The plate is incubated at room temperature for a specified period (e.g., 120 minutes) to allow for binding equilibrium to be reached.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The Ki values are determined from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Acetylcholinesterase (AChE) enzyme

-

Test compounds (1-benzylpiperidine derivatives)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, a solution of the test compound at various concentrations is pre-incubated with the AChE enzyme in phosphate buffer.

-

DTNB is then added to the wells.

-

The reaction is initiated by the addition of the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

-

The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

-

The rate of the reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor).

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Conclusion

The this compound scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their ability to be readily synthesized and modified has led to the discovery of potent and selective ligands for a variety of CNS targets, including sigma and opioid receptors, as well as acetylcholinesterase. The detailed structure-activity relationships and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutic agents based on this privileged chemical core. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of new treatments for a range of neurological and psychiatric disorders.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-phenylpiperidine-4-carbonitrile is a key chemical intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a piperidine core with benzyl, phenyl, and nitrile functionalities, makes it a versatile scaffold for the development of analgesics and agents targeting the central nervous system (CNS). For instance, it has been identified as a lead compound for designing radioligands for the σ1 receptor, which is implicated in various neuropsychiatric diseases.[1] This document provides a detailed protocol for the synthesis of its hydrochloride salt, based on established chemical literature.

Synthesis Protocol

The synthesis of this compound hydrochloride can be achieved through the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a phase-transfer catalyst.[2]

Reaction Scheme:

-

Starting Materials: N,N-bis(2-chloroethyl)benzylamine, Phenylacetonitrile

-

Reagents: Toluene, 50% Aqueous Sodium Hydroxide, Tetra-n-butylammonium hydrogen sulfate

-

Product: this compound hydrochloride

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.[2]

| Parameter | Value |

| Reactants | |

| N,N-bis(2-chloroethyl)benzylamine | 78.5 g |

| Phenylacetonitrile | 39.8 g |

| Reagents | |

| Toluene Solution | 151.2 g |

| 50% Aqueous NaOH | 109 g |

| Tetra-n-butylammonium H₂SO₄ | 11.6 g |

| Reaction Conditions | |

| Temperature | 85 °C |

| Reaction Time | 4 hours |

| Product | |

| Product Name | 1-Benzyl-4-cyano-4-phenylpiperidine HCl |

| Yield | 74.1 g (70%) |

| Melting Point | 261-263 °C |

Experimental Protocol

This protocol details the synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.[2]

Materials:

-

Toluene solution containing N,N-bis(2-chloroethyl)benzylamine (151.2 g containing 78.5 g of the amine)

-

Phenylacetonitrile (39.8 g)

-

50% aqueous sodium hydroxide solution (109 g)

-

Tetra-n-butylammonium hydrogen sulfate (11.6 g)

-

Reaction vessel equipped with a stirrer and heating mantle

Procedure:

-

Combine the toluene solution of N,N-bis(2-chloroethyl)benzylamine, phenylacetonitrile, and tetra-n-butylammonium hydrogen sulfate in the reaction vessel.

-

Begin stirring the mixture.

-

Add the 50% aqueous sodium hydroxide solution over a period of twenty minutes.

-

Heat the reaction mixture to 85 °C.

-

Maintain the temperature and continue stirring for four hours.

-

After the reaction is complete, work up the mixture to isolate the product. (Note: The source document does not specify the workup procedure, which would typically involve separation of the organic layer, washing, drying, and crystallization of the hydrochloride salt).

-

The resulting product is 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Workflow for the synthesis of this compound HCl.

References

Application Notes and Protocols for the Analysis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Introduction

1-Benzyl-4-phenylpiperidine-4-carbonitrile is a synthetic organic compound with a piperidine core structure, which is a common scaffold in many pharmacologically active molecules. Due to its potential role as a precursor or intermediate in the synthesis of various compounds, robust analytical methods are essential for its identification, quantification, and purity assessment in research and development settings. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful analytical techniques.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Benzyl-4-cyano-4-phenylpiperidine |

| CAS Number | 71258-18-9 (for hydrochloride salt) |

| Molecular Formula | C₁₉H₂₀N₂ |

| Molecular Weight | 276.38 g/mol [1] |

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). For Mass Spectrometry (MS) compatible applications, formic acid is a suitable modifier.

-

Gradient Program:

Time (min) % A (Acetonitrile) % B (Water with 0.1% Formic Acid) 0 40 60 15 90 10 20 90 10 22 40 60 | 25 | 40 | 60 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

2. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a diluent (e.g., 50:50 Acetonitrile:Water) to achieve a concentration of 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

Table 1: Illustrative HPLC Method Performance Characteristics

| Parameter | Expected Value |

| Retention Time (tR) | ~ 8.5 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.05 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Experimental Protocol